N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide

Description

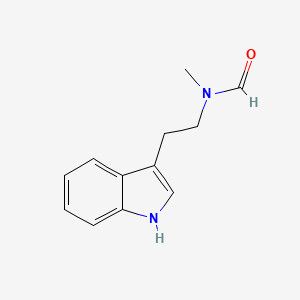

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-methylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(9-15)7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIGMDMBUHYZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CNC2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565894 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54268-27-8 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 1h Indol 3 Yl Ethyl N Methylformamide and Its Analogues

Strategies for the Chemical Synthesis of N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide

The synthesis of this compound primarily involves the N-formylation of N-methyltryptamine. This transformation can be achieved through various methods, each with its own set of precursors, reaction mechanisms, and optimization parameters.

Precursor Compounds and Starting Materials

The key precursors for the synthesis of this compound are tryptamine (B22526), Nω-methyltryptamine, and a formylating agent, most commonly formic acid.

Tryptamine: As the foundational indole (B1671886) alkaloid, tryptamine serves as the initial starting material for the synthesis of its N-methylated derivative. nih.gov It is a naturally occurring compound found in plants, fungi, and animals and is biosynthetically derived from the amino acid tryptophan. researchgate.netopenmedicinalchemistryjournal.com

Nω-methyltryptamine (NMT): This secondary amine is the direct precursor to the target formamide (B127407). NMT can be synthesized from tryptamine through methylation. nih.govnih.gov It is also a naturally occurring alkaloid found in various plant species. mdpi.com

Formic Acid: Formic acid is a common and practical C1 source for N-formylation reactions. scholarsresearchlibrary.comresearchgate.netscispace.com It can be used directly, often with a dehydrating agent or under conditions that facilitate the removal of water. scispace.com

| Compound Name | Role in Synthesis |

| Tryptamine | Initial starting material |

| Nω-methyltryptamine | Direct precursor for formylation |

| Formic Acid | Formylating agent |

Reaction Pathways and Mechanisms Involved in Formamide Formation

The formation of the formamide bond in this compound from Nω-methyltryptamine and formic acid proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in Nω-methyltryptamine acts as a nucleophile, attacking the carbonyl carbon of formic acid.

The reaction is typically facilitated by activating the formic acid or by removing the water formed during the reaction to drive the equilibrium towards the product. scispace.com In the presence of a catalyst such as iodine, it is suggested that in situ generated hydroiodic acid (HI) protonates the formic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. scholarsresearchlibrary.com

A plausible reaction pathway involves the following steps:

Activation of the formylating agent (e.g., protonation of formic acid).

Nucleophilic attack of the secondary amine (Nω-methyltryptamine) on the activated formyl group.

Formation of a tetrahedral intermediate.

Elimination of a water molecule to yield the stable formamide product.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the N-formylation of Nω-methyltryptamine can be significantly influenced by the reaction conditions and the choice of catalyst.

Reaction Conditions:

Solvent: While some procedures are carried out under solvent-free conditions, solvents like toluene (B28343) or xylene can be used, particularly with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion. scispace.com

Temperature: The reaction temperature can vary depending on the specific method and catalyst used. For instance, iodine-catalyzed formylation with formic acid is often carried out at around 70°C. scholarsresearchlibrary.com

Stoichiometry: The molar ratio of the reactants is a critical parameter. Using a slight excess of the formylating agent is common to ensure complete conversion of the amine.

Catalyst Systems:

Several catalytic systems have been developed to promote N-formylation reactions, enhancing reaction rates and yields under milder conditions. While not all have been specifically reported for Nω-methyltryptamine, they are applicable to the formylation of secondary amines in general.

| Catalyst | Formyl Source | Key Features |

| Iodine | Formic Acid | Low cost, non-toxic, and environmentally friendly; operates under solvent-free conditions. scholarsresearchlibrary.com |

| Nanozeolite Clinoptilolite | Formic Acid | Enables solvent-free reaction at room temperature, often accelerated by ultrasound. researchgate.net |

| Bimetallic AuPd–Fe₃O₄ Nanoparticles | Methanol (B129727) | Reusable catalyst for oxidative N-formylation at room temperature. mdpi.com |

Considerations for Reaction Yields and Purity

Achieving high yields and purity of this compound requires careful control over the reaction conditions and purification methods.

Yields: N-formylation reactions of secondary amines using formic acid can achieve high to excellent yields, often exceeding 90%, especially when optimized with a suitable catalyst and reaction setup. scholarsresearchlibrary.comscispace.com

Purity: The primary impurities can include unreacted starting materials (Nω-methyltryptamine and formic acid) and potential side products from reactions involving the indole ring, although the N-formylation is generally a clean reaction. Purification is typically achieved through standard laboratory techniques such as extraction, washing with a mild base (e.g., sodium bicarbonate solution) to remove excess formic acid, followed by evaporation of the solvent. scholarsresearchlibrary.com If necessary, column chromatography can be employed to obtain a highly pure product. scispace.com The purity of the final product is often assessed by techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Derivatization and Structural Modifications of the this compound Scaffold

The indole ring of the this compound scaffold presents multiple sites for structural modification, allowing for the synthesis of a diverse range of analogues. These modifications can be used to explore structure-activity relationships in medicinal chemistry or to create novel materials.

Modifications at the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. Common modifications include halogenation, alkylation, and the introduction of other heterocyclic systems. While specific examples of these modifications on the this compound scaffold are not extensively reported in the available literature, the general reactivity of the indole ring in tryptamine derivatives provides a strong basis for predicting these transformations.

Halogenation:

Halogenation of the indole ring can be achieved using various electrophilic halogenating agents. The position of substitution is influenced by the reaction conditions and the specific halogenating agent used. For instance, bromination of N,N-dimethyltryptamine has been reported to yield 5-bromo-N,N-dimethyltryptamine. researchgate.net A similar reactivity would be expected for this compound.

| Halogenating Agent | Potential Product |

| N-Bromosuccinimide (NBS) | Brominated analogue |

| N-Chlorosuccinimide (NCS) | Chlorinated analogue |

| Iodine/Oxidizing Agent | Iodinated analogue |

Alkylation:

Alkylation of the indole ring can occur at either the nitrogen (N-1 position) or at a carbon atom, typically the C-2 or C-4/C-6 positions depending on the reaction conditions. N-alkylation of indoles is often achieved by deprotonation with a strong base followed by reaction with an alkyl halide. researchgate.netorganic-chemistry.org Friedel-Crafts type alkylations can introduce alkyl groups at the carbon positions of the indole ring.

Introduction of Heterocycles:

The indole scaffold can be fused or linked to other heterocyclic rings to generate more complex molecular architectures. This can be achieved through various synthetic strategies, including cyclization reactions involving functional groups introduced onto the indole ring or by coupling reactions. For example, indole derivatives can be functionalized with other heterocycles like quinoline (B57606) or thiazole. mdpi.commdpi.com

Alterations of the Ethylamine (B1201723) Side Chain and Amide Linkage

Modifications to the ethylamine side chain and the amide linkage of this compound analogues are crucial for exploring structure-activity relationships. These alterations can influence the compound's polarity, lipophilicity, and ability to interact with biological targets.

A primary method for modifying the amide linkage is through the N-acylation of tryptamine. Sustainable methods, such as the use of propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent, have been developed for the synthesis of a wide range of N-acyl tryptamines at room temperature with high yields. nih.gov This approach avoids harsh conditions and toxic reagents often associated with traditional methods that convert carboxylic acids to acyl chlorides. nih.gov The general procedure involves reacting tryptamine with a carboxylic acid in the presence of T3P and a base like triethylamine. nih.gov

Beyond simple acylation, the ethylamine side chain itself can be altered. For instance, α-methyltryptamine (AMT) and β-methyltryptamine, analogues with a methyl group on the ethylamine chain, have been synthesized. erowid.orgiiab.mewikipedia.org The synthesis of α-methyltryptamine can be achieved through the nitroaldol condensation of indole-3-carboxaldehyde (B46971) with nitroethane, followed by reduction. wikipedia.org Another route involves the reduction of the ethyl esters of D- and L-tryptophan to produce enantiomerically pure α-methyltryptamines. erowid.org The synthesis of β-substituted tryptamines can be accomplished via the regioselective ring-opening of aziridines with indoles. nih.govfigshare.com This method allows for the introduction of various substituents at the β-position of the ethylamine side chain. nih.gov

Furthermore, the nitrogen of the amide can be part of a more complex heterocyclic system. For example, novel tryptamine derivatives have been synthesized where the tryptamine nucleus is bound to an azelayl chain through an amide bond. nih.gov This was achieved under Schotten-Baumann-like conditions by first preparing the acyl chloride of azelaic acid monomethyl ester and then reacting it with tryptamine. nih.govresearchgate.net

Table 1: Examples of Synthetic Methodologies for Side Chain and Amide Linkage Alteration

| Starting Material | Reagent/Catalyst | Modification Type | Product | Reference |

|---|---|---|---|---|

| Tryptamine | Carboxylic Acid, T3P, Et3N | N-Acylation | N-Acyl Tryptamine | nih.gov |

| Indole-3-carboxaldehyde | Nitroethane, Ammonium Acetate | α-Methylation | α-Methyltryptamine | wikipedia.org |

| Tryptophan Ethyl Ester | Lithium Aluminum Hydride | α-Methylation | α-Methyltryptamine | erowid.org |

| Aziridine | Indole, BF3·OEt2 | β-Substitution | β-Substituted Tryptamine | nih.gov |

| Azelaic Acid Monomethyl Ester | Oxalyl Chloride, Tryptamine | N-Azelayl-tryptamine | Methyl 9-(2-(1H-indol-3-yl)ethylamino)-9-oxononanoate | nih.govresearchgate.net |

Introduction of Chiral Centers and Stereoselective Synthesis Approaches

The introduction of chiral centers into analogues of this compound is of great importance as stereochemistry often plays a critical role in biological activity. Several stereoselective synthesis approaches have been developed to control the configuration of these chiral centers.

One strategy for the enantioselective synthesis of 3-substituted tryptamines involves organocatalysis. For instance, the MacMillan catalyst can be used in the reaction of indoles with unsaturated aldehydes to produce 3-substituted indole adducts with high enantioselectivity. researchgate.net These adducts can then be further transformed into the desired tryptamine derivatives. researchgate.net

The asymmetric synthesis of β-substituted tryptamines can be achieved through the enantiospecific ring-opening of chiral aziridines with indoles. figshare.com This method allows for the creation of a chiral center at the β-position of the ethylamine side chain in a controlled manner. figshare.com For example, 3,5-dinitrobenzoyl (DNB)-protected aziridines undergo regioselective and enantiospecific ring opening to yield β-substituted tryptamines. figshare.com

For the synthesis of optically pure α-methyltryptamines, a key step is the reductive amination of substituted indole-2-propanones with a chiral amine, such as the enantiomers of α-methylbenzylamine. nih.gov This reaction forms a pair of diastereomeric amines that can be separated chromatographically. Subsequent removal of the chiral auxiliary yields the enantiomerically pure α-methyltryptamine. nih.gov

Furthermore, asymmetric fluorinative dearomatization of tryptamine derivatives has been developed using a chiral anion phase-transfer catalyst system. rsc.orgnih.gov This method allows for the introduction of a fluorine atom and the construction of two adjacent quaternary stereogenic centers with high enantioselectivity. rsc.orgnih.gov

Table 2: Stereoselective Synthesis Approaches for Tryptamine Analogues

| Method | Catalyst/Reagent | Chiral Center Introduced | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalytic Alkylation | MacMillan Catalyst | α-carbon of substituent | High enantioselectivity | researchgate.net |

| Aziridine Ring Opening | Chiral Aziridines | β-carbon of ethylamine | Enantiospecific | figshare.com |

| Reductive Amination | Chiral α-Methylbenzylamine | α-carbon of ethylamine | Diastereomeric separation | nih.gov |

| Fluorinative Dearomatization | Chiral Anion Phase Transfer Catalyst | C2 and C3 of indole ring | Construction of two quaternary stereocenters | rsc.orgnih.gov |

Advanced Synthetic Techniques and Green Chemistry Applications

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly methods for the synthesis of indole derivatives. These advanced techniques aim to reduce reaction times, improve yields, and minimize waste.

Solid-Phase Synthesis Strategies for Indole Derivatives

Solid-phase synthesis offers a powerful platform for the generation of libraries of indole derivatives for high-throughput screening. In this approach, the indole scaffold or a precursor is attached to a solid support, allowing for the easy addition of various functional groups and purification by simple filtration and washing.

A versatile safety-catch linkage strategy has been developed for the solid-phase synthesis of functionalized N,N-dimethyltryptamines. scribd.com In this method, various tryptamines are captured by a vinylsulfonylmethyl polystyrene resin. This linkage is stable to a variety of reaction conditions, allowing for subsequent modifications of the tryptamine molecule. The final product can then be cleaved from the resin. scribd.com This strategy has been used to generate libraries of functionalized tryptamines and β-carbolines. scribd.com

Microwave-Assisted Synthesis in Indole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in indole chemistry, offering significant rate enhancements and often leading to higher yields and purer products compared to conventional heating methods. mdpi.commdpi.commatanginicollege.ac.in

Microwave irradiation has been successfully employed in the N-alkylation of isatin, a precursor to many indole derivatives. mdpi.com The reactions, carried out with various alkyl and benzyl (B1604629) halides, showed significant advantages over conventional heating. mdpi.com A notable application is in the rapid synthesis of N-acetylneuraminic acid congeners, where microwave-assisted reactions expedited the synthesis by 1 to 2 orders of magnitude compared to standard procedures. nih.gov

Furthermore, microwave-assisted synthesis has been combined with solid-phase techniques to accelerate the preparation of melatoninergic analogues, demonstrating the power of combining these advanced methods.

Application of Ionic Liquids in Indole Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. mdpi.comsci-hub.stnottingham.ac.ukresearchgate.netmdpi.com

In the context of indole chemistry, ionic liquids have been used as dual catalysts and solvents in Friedel-Crafts acylation reactions. researchgate.net For instance, 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl3) has shown excellent catalytic activity in the acylation of salicylamide, replacing carcinogenic solvents and traditional Lewis acid catalysts. researchgate.net The use of ionic liquids can also dramatically accelerate electron transfer reactions. sci-hub.st

While the direct application of ionic liquids specifically for the synthesis of this compound is not extensively documented, their utility in related acylation and alkylation reactions suggests their potential in developing greener synthetic routes for this class of compounds. mdpi.comsci-hub.st

Table 3: Advanced Synthetic Techniques in Indole Chemistry

| Technique | Application Example | Advantage | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Synthesis of N,N-dimethyltryptamine libraries | High-throughput screening, simplified purification | scribd.com |

| Microwave-Assisted Synthesis | N-alkylation of isatin | Reduced reaction times, improved yields | mdpi.com |

| Ionic Liquids | Friedel-Crafts acylation of salicylamide | Green solvent, recyclable catalyst | researchgate.net |

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization for Structural Elucidation

The precise molecular architecture of N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide and its derivatives is established through a combination of sophisticated spectroscopic methods. Each technique provides specific insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR spectra offer a wealth of information. A key characteristic observed in the NMR spectra of N-alkyl-N-methylformamides is the presence of two distinct sets of signals for the formyl proton and the N-methyl group. This phenomenon arises from the restricted rotation around the amide C-N bond, leading to the existence of cis and trans rotamers (or conformers) in solution.

The ¹H NMR spectrum is expected to show characteristic signals for the indole (B1671886) ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons of the ethyl bridge (-CH₂-CH₂-) would appear as multiplets, and the N-methyl group would present as a singlet. Due to the cis/trans isomerism, the formyl proton (H-C=O) and the N-methyl protons often appear as two separate signals, with their integration ratio reflecting the relative population of the two conformers in the given solvent. For example, in related N-methyl-N-arylformamides, the formyl proton signal appears around δ 8.4 ppm, while the N-methyl signal is found near δ 3.3 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the formamide (B127407) group is typically observed in the downfield region (around δ 162 ppm). The carbons of the indole ring resonate in the aromatic region, while the ethyl and N-methyl carbons appear in the aliphatic region. Similar to the ¹H NMR, the presence of rotamers can lead to a doubling of signals for the carbons near the amide bond.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| Indole N-H | ~8.1 | - | Broad singlet |

| Indole Aromatic C-H | 7.0 - 7.7 | 110 - 136 | Multiple signals |

| -CH₂- (adjacent to indole) | ~3.0 | ~25 | Triplet |

| -CH₂- (adjacent to N) | ~3.6 | ~50 | Triplet |

| N-CH₃ (cis/trans) | ~2.8 / ~3.0 | ~30 / ~35 | Two singlets may be observed |

| Formyl H-C=O (cis/trans) | ~8.0 / ~8.2 | - | Two singlets may be observed |

| Formyl C=O | - | ~163 | Signal may be doubled due to rotamers |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group, typically found in the range of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the indole ring, which appears as a sharp peak around 3400 cm⁻¹. Other significant bands include C-H stretching of the aromatic and aliphatic parts, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the indole chromophore. Indole and its simple derivatives typically exhibit two main absorption bands. The first, stronger band (B-band) appears around 220 nm, and a second, more complex band (L-band) with fine structure is observed in the 270-290 nm region.

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | Indole N-H Stretch | ~3400 |

| Infrared (IR) | Aliphatic/Aromatic C-H Stretch | 2850-3100 |

| Infrared (IR) | Amide C=O Stretch | 1650-1680 |

| Ultraviolet-Visible (UV-Vis) | π → π* transition (B-band) | ~220 |

| Ultraviolet-Visible (UV-Vis) | π → π* transition (L-band) | 270-290 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₂H₁₄N₂O. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the elemental composition.

The fragmentation pattern in the mass spectrum provides further structural information. For tryptamine (B22526) derivatives, a characteristic fragmentation pathway involves the cleavage of the bond beta to the indole ring, leading to the formation of a stable indolenium cation (the "skatole" fragment) at m/z 130.065. Other fragments would arise from the loss of the formyl group or cleavage of the N-methyl group.

Conformational Analysis and Dynamics

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility.

The most significant conformational feature of this molecule is the isomerism around the tertiary amide bond (OC-N). Due to the partial double-bond character of this bond, rotation is restricted, leading to two planar conformers: cis and trans. In the cis conformer, the carbonyl oxygen and the N-methyl group are on the same side of the C-N bond, while in the trans conformer, they are on opposite sides. Studies on similar N-methyl aromatic amides have shown that the cis form is often preferred in both solution and the solid state. The equilibrium between these two forms can be influenced by the solvent, temperature, and steric hindrance.

Additionally, the ethyl side chain has rotational freedom around the Cα-Cβ and Cβ-N single bonds. This allows the indole ring and the formamide group to adopt various spatial arrangements, such as gauche or anti conformations, which can influence intermolecular interactions and receptor binding.

The conformational landscape of this compound can be significantly altered by the introduction of substituents.

Substituents on the Indole Ring: Introducing bulky groups at positions 2, 4, or 7 of the indole ring can sterically hinder the rotation of the ethyl side chain, potentially favoring a specific conformation. Electronic effects of substituents (electron-donating or electron-withdrawing) can also influence the electron density of the indole system, which might have subtle effects on long-range interactions that stabilize certain conformers.

Intermolecular Interactions and Binding Site Considerations

The interaction of this compound with biological targets is governed by a combination of non-covalent forces. The molecule's distinct chemical features—the aromatic indole ring, the flexible ethyl linker, and the polar N-methylformamide group—allow for a versatile binding profile within a protein's active site. These interactions include hydrogen bonding, hydrophobic and van der Waals forces, and aromatic interactions such as π-π stacking.

Hydrogen bonds are critical for the specificity and stability of ligand-target complexes. In this compound, two primary functional groups are responsible for forming these directional interactions: the indole ring's N-H group, which acts as a hydrogen bond donor, and the formamide carbonyl oxygen (C=O), which serves as a potent hydrogen bond acceptor.

The indole N-H group is a well-established motif for anchoring ligands to protein active sites. mdpi.comnih.gov Molecular docking studies on analogous indole-containing compounds have shown that this N-H group frequently forms hydrogen bonds with the side chains of polar amino acids such as serine, threonine, asparagine, or glutamine, as well as with the backbone carbonyl oxygen of the protein. mdpi.com This interaction helps to properly orient the ligand within the binding pocket.

Conversely, the carbonyl oxygen of the N-methylformamide moiety is a strong hydrogen bond acceptor. The N-methylformamide structure is a classic model for the peptide bond, and its ability to form strong N-H···O hydrogen bonds is well-documented. aip.orgaip.org In a biological context, this oxygen atom can accept a hydrogen bond from donor groups in an active site, including the N-H of a peptide backbone or the side chains of residues like tryptophan, lysine, or arginine. Theoretical studies on N-methylformamide clusters indicate that the average energy of such a hydrogen bond is significant, contributing substantially to binding affinity. researchgate.net

The interplay between these donor and acceptor capabilities allows the molecule to form a network of hydrogen bonds, securing the ligand-target complex.

| Functional Group in Ligand | Role | Potential Interacting Partner in Protein Target |

|---|---|---|

| Indole N-H | Donor | Backbone C=O; Side chains of Asp, Glu, Ser, Thr |

| Formamide C=O | Acceptor | Backbone N-H; Side chains of Arg, Asn, Gln, Lys, Trp |

Hydrophobic interactions are a major driving force for ligand binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment. This compound possesses several nonpolar regions that contribute to these interactions: the bicyclic indole core, the two-carbon ethyl linker, and the N-methyl group.

These moieties can favorably interact with hydrophobic pockets in a receptor, which are typically lined with amino acids bearing nonpolar side chains. Such residues include alanine, valine, leucine, isoleucine, and phenylalanine. Van der Waals forces, which are short-range attractive forces between atoms, are the fundamental basis for these hydrophobic contacts. Studies on related tryptamine derivatives demonstrate that increasing the alkylation on the amine (analogous to the N-methyl group here) enhances favorable van der Waals interactions and strengthens hydrophobic character, which can facilitate deeper partitioning into nonpolar environments like a lipid membrane or a protein's hydrophobic core. nih.gov The ethyl chain provides conformational flexibility, allowing the indole and formamide groups to orient themselves optimally for both polar and nonpolar interactions.

| Hydrophobic Moiety in Ligand | Potential Interacting Amino Acid Residues |

|---|---|

| Indole Ring System | Ala, Val, Leu, Ile, Phe, Met, Pro, Trp |

| Ethyl Linker (-CH2-CH2-) | Ala, Val, Leu, Ile |

| N-Methyl Group (-CH3) | Ala, Val, Leu, Ile |

The electron-rich indole ring is a key pharmacophore that facilitates various aromatic interactions, which are crucial for molecular recognition. mdpi.com The most prominent of these is the π-π stacking interaction, which occurs between the indole's aromatic system and the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). acs.orgnih.gov

These interactions can occur in two main geometries: a parallel-displaced arrangement, where the rings are stacked face-to-face but offset, or a T-shaped (edge-to-face) arrangement, where the edge of one ring points towards the face of the other. Both configurations are stabilized by favorable electrostatic and dispersion forces between the π-electron clouds. acs.org The indole ring of tryptophan, in particular, is frequently found to participate in π-π stacking to stabilize protein structures and bind ligands. mdpi.com

Beyond classical π-π stacking, the indole nucleus can engage in other non-covalent interactions. These include:

Cation-π interactions: The electron-rich face of the indole ring can form a strong, favorable interaction with positively charged residues like arginine and lysine.

π-Sulfur interactions: An interaction can occur between the indole π-system and the sulfur atom of a methionine residue. mdpi.com

| Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|

| π-π Stacking (Parallel-displaced or T-shaped) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Cation-π | Arginine (Arg), Lysine (Lys) |

| π-Sulfur | Methionine (Met) |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Target Binding Prediction

No studies were found that performed molecular docking of N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide with PPARα, VEGFR, STING, RXRα, RXRγ, IDH1-R132H, or tubulin to identify potential binding sites.

There is no available data predicting the binding affinities (such as docking scores or free energy of binding) or the specific binding orientations of this compound within the active sites of the listed protein targets.

An analysis of key interacting amino acid residues and binding hotspots for this compound with the specified targets has not been reported.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulations have been published to assess the conformational stability and dynamics of complexes formed between this compound and the listed protein targets.

Information regarding the ligand residence time or the binding kinetics of this compound with the specified targets is not available in the scientific literature.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For indole (B1671886) derivatives, DFT calculations offer a window into their reactivity and potential interactions. Studies on structurally similar indole compounds often employ the B3LYP functional with a 6-311G(d,p) basis set to achieve a balance between accuracy and computational cost nih.govnih.govresearchgate.net.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are used to determine key quantum chemical descriptors that help in understanding this behavior. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) asrjetsjournal.org.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity nih.govresearchgate.net.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies asrjetsjournal.org:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Table 1: Example Frontier Molecular Orbital Energies and Reactivity Descriptors Data for a structurally related indole derivative, (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, calculated at the B3LYP/6-311 G(d,p) level.

| Parameter | Value (a.u.) |

| E_HOMO | -0.196412 |

| E_LUMO | -0.07087 |

| HOMO-LUMO Gap | 0.125542 |

These values demonstrate how DFT can be used to quantify the electronic properties and reactivity of complex organic molecules.

Energetic Profiles of Chemical Transformations and Interactions

DFT is also a crucial tool for mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies. This information is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

For a molecule like this compound, DFT could be used to model:

Conformational Analysis: Determining the relative energies of different spatial arrangements (conformers) of the molecule.

Reaction Pathways: Investigating the mechanisms of its synthesis or degradation by identifying the lowest energy pathways.

Intermolecular Interactions: Calculating the binding energies between the molecule and a biological target, such as a receptor or enzyme, which is fundamental for drug design.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity nih.govsemanticscholar.orgnih.gov. These models are essential in medicinal chemistry for predicting the activity of new compounds, thereby saving time and resources in drug discovery semanticscholar.org.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. This is known as the training set nih.gov. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the set.

These descriptors can be classified into several categories:

1D: Basic properties like molecular weight and atom counts.

2D: Based on the 2D structure, including topological indices and connectivity.

3D: Derived from the 3D conformation of the molecule, such as steric (shape) and electrostatic fields.

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed biological activity semanticscholar.org.

In 3D-QSAR, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods align the 3D structures of the molecules in the training set and calculate steric and electrostatic fields around them. The resulting models can generate 3D contour maps that visualize regions where changes in these fields would increase or decrease biological activity, providing intuitive guidance for designing more potent molecules researchgate.net.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Represents the atomic connectivity and branching of the molecule. |

| Geometric | Molecular surface area, Molecular volume | Describes the 3D size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Derived from quantum calculations; describes electronic properties. |

| Field-Based (3D-QSAR) | CoMFA steric and electrostatic fields, CoMSIA fields | Represents the interaction fields surrounding the molecule. |

Correlation of Molecular Descriptors with Observed Effects

The ultimate goal of a QSAR model is to establish a robust correlation between the calculated molecular descriptors and the biological effect of interest. A statistically significant model can then be used to predict the activity of novel, untested compounds. The predictive power of a QSAR model is rigorously assessed using a separate set of compounds, known as the test set, that was not used in the model's development semanticscholar.org.

For indole derivatives, QSAR studies have been successfully applied to predict various biological activities, including anti-influenza, antioxidant, and cytotoxic effects semanticscholar.orgnih.govresearchgate.net. These studies identify key structural features and physicochemical properties that govern the compounds' efficacy. For example, a 3D-QSAR model might reveal that adding a bulky, electronegative group at a specific position on the indole ring could enhance binding to a target receptor, thereby increasing its inhibitory activity researchgate.net. Although no specific QSAR studies on this compound were found, the established methodologies are directly applicable for investigating its potential biological roles.

Biological Activities and Mechanistic Investigations Pre Clinical Focus

Enzyme Modulation and Inhibition Studies

No studies were identified that characterized the inhibitory effects of N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide on enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR), Isocitrate Dehydrogenase 1-R132H (IDH1-R132H), Peroxisome Proliferator-Activated Receptor alpha/Carnitine Palmitoyltransferase I (PPARα/CPT1), tubulin polymerization, Stimulator of Interferon Genes (STING), or human Indolethylamine N-methyltransferase (hINMT).

In the absence of primary research, no data on the kinetic characterization of enzyme inhibition, such as the determination of IC50 values for this compound, is available.

There is no available information regarding the specificity and selectivity profile of this compound against any enzyme families.

Receptor Ligand Interactions and Signaling Pathway Modulation

No research has been published detailing the agonist or antagonist activities of this compound at receptors such as PPARα or the 5-hydroxytryptamine 2A (5-HT2A) receptor.

There are no available studies investigating the modulation of downstream signaling cascades, for instance, the activation of the Signal Transducer and Activator of Transcription 1 (STAT1) pathway, by this compound.

Assessment of Ligand-Receptor Binding Affinity

No studies reporting the assessment of ligand-receptor binding affinity for this compound were identified. There is no available data, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, to characterize its binding profile at any biological target.

Cellular Effects in in vitro Models

Assessment of Cellular Proliferation and Viability in Cultured Cell Lines

No research was found that investigated the effects of this compound on the proliferation or viability of any cultured cell lines. Consequently, there are no data tables or detailed findings to report on its potential cytotoxic or cytostatic activities.

Induction of Apoptosis and Modulation of Cell Cycle Progression

There are no available studies describing the ability of this compound to induce apoptosis or modulate cell cycle progression in in vitro models. Research into its effects on apoptotic pathways or cell cycle checkpoints has not been published.

Regulation of Specific Cellular Pathways and Biomarkers

Information regarding the impact of this compound on the regulation of specific cellular pathways or the modulation of biomarkers is not available in the current body of scientific literature.

Impact on Cellular Metabolic Processes (e.g., intracellular triglyceride accumulation)

No studies were identified that examined the effects of this compound on cellular metabolic processes, including but not limited to intracellular triglyceride accumulation.

In vivo Efficacy Studies in Animal Models

A thorough search for in vivo efficacy studies of this compound in any animal models yielded no results. There is no published data on the therapeutic, prophylactic, or other physiological effects of this compound in living organisms.

Evaluation of Biological Response in Relevant Disease Models (e.g., colon tumor xenograft models, anti-inflammatory effects)

There are no available scientific studies detailing the evaluation of this compound in colon tumor xenograft models or investigating its potential anti-inflammatory effects. Research on related indole (B1671886) structures or formamide-containing compounds exists, but data specific to this compound is absent from the current body of scientific literature.

Pharmacodynamic Biomarker Analysis in Animal Tissues

No published studies were found that have conducted pharmacodynamic biomarker analysis of this compound in animal tissues. Therefore, there is no data to report on how this specific compound may affect biological markers in preclinical models.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Correlating Structural Features of N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide Derivatives with Biological Potency and Selectivity

SAR studies on indole-based compounds reveal that even minor structural modifications can lead to significant changes in biological activity. The core structure of this compound offers several points for modification: the indole (B1671886) ring, the ethyl linker, and the N-methylformamide group. Research on related indole derivatives provides a framework for understanding these relationships.

The Indole Nucleus: The indole ring is a "privileged structure" in drug discovery, known for its ability to bind to numerous receptors. nih.gov Substitutions on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) and on the pyrrole (B145914) ring (positions 1 and 2) are critical.

Substitution at Position 2: The position of substitution on the indole moiety can significantly affect intrinsic activity. Studies on N-piperidinyl indoles showed that moving a substituent from the 3-position to the 2-position resulted in higher binding affinities and a shift from partial to full agonism at the nociceptin (B549756) opioid receptor (NOP). nih.gov

Substitution at Position 6: In a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives, designed as 5-HT(1D) agonists, substitutions at the 6-position were explored. A derivative featuring a tetrahydro-thiopyran-4-ol group at this position, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, emerged as a highly potent agonist with a K(i) of 2.4 nM and excellent selectivity over other serotonin (B10506) receptor subtypes. nih.govdrugbank.com

The Ethylamine (B1201723) Side Chain: The length and character of the linker between the indole core and the terminal nitrogen group are crucial. For N-piperidinyl indoles, SAR studies indicated that basic functional groups, such as an amine, attached via linkers to the 3-position, led to a modest improvement in NOP binding affinity. nih.gov

The N-methylformamide Group: Modifications to the terminal amide group can drastically alter the compound's properties. In a series of N1-methyl-2-phenylindol-3-ylglyoxylamides, the N,N-di-n-propyl derivative showed an optimal combination of high affinity for the 18 kDa translocator protein (TSPO) and appropriate lipophilicity for development as a PET radioligand. nih.gov This highlights the importance of the substituents on the amide nitrogen for target binding and pharmacokinetic properties.

The following table summarizes SAR findings from related indole derivatives, illustrating the impact of specific structural changes on biological potency.

| Compound Series | Modification | Effect on Potency/Selectivity | Reference |

|---|---|---|---|

| N-piperidinyl indoles | Moving substituent from indole C3 to C2 position | Increased NOP receptor binding affinity and provided full agonists. | nih.gov |

| dimethyl-[2-[indol-1-yl]-ethyl]-amine | Addition of tetrahydro-thiopyran-4-ol at indole C6 | Potent (K(i)=2.4 nM) and selective 5-HT(1D) receptor agonist. | nih.govdrugbank.com |

| N1-methyl-2-phenylindol-3-ylglyoxylamides | N,N-di-n-propyl substitution on the amide | High affinity for TSPO and optimal lipophilicity. | nih.gov |

| 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | Varied N-substituents (e.g., cyclopropyl, phenyl, pyridinyl) | Resulted in a range of cytotoxic activities (IC50 values) against cancer cell lines. | nih.gov |

Identification of Key Pharmacophoric Elements for Desired Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, the key pharmacophoric elements typically include:

The Indole NH Group: The hydrogen on the indole nitrogen can act as a hydrogen bond donor, which is often a critical interaction with the target protein.

The Aromatic System: The flat, aromatic surface of the indole ring is crucial for forming van der Waals and π-π stacking interactions within the binding pocket of a receptor.

The Basic Nitrogen Atom: The nitrogen in the ethylamine side chain is often protonated at physiological pH, allowing it to form an ionic bond (a salt bridge) with an acidic amino acid residue (e.g., aspartic acid or glutamic acid) in the target protein. This is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs).

The Formamide (B127407) Moiety: The carbonyl oxygen of the formamide group can act as a hydrogen bond acceptor. The N-methyl group provides steric bulk and influences the electronic properties and conformation of the side chain.

The spatial relationship between these elements—specifically the distance and angle between the indole plane, the basic nitrogen, and the hydrogen bond donor/acceptor sites—is paramount for high-affinity binding. Pharmacophore models, often developed using computational methods, serve as a blueprint for designing new derivatives with improved activity. nih.gov

Rational Design Principles for Enhancing Efficacy and Specificity

Rational design uses the understanding of SAR and pharmacophoric requirements to create new molecules with improved therapeutic profiles. nih.govrug.nl Key principles include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the formamide group could be replaced with other hydrogen bond accepting groups, or the indole ring could be substituted with a bioisosteric heterocycle like benzofuran (B130515) or azaindole to fine-tune binding interactions.

Conformational Restriction: The ethylamine side chain is flexible. Introducing rigidity, for instance by incorporating it into a ring system or adding bulky groups, can lock the molecule into its "bioactive" conformation—the shape it adopts when bound to its target. This can increase binding affinity and selectivity by reducing the entropic penalty of binding.

Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), computational docking can be used to predict how a designed molecule will fit into the binding site. This allows for the precise placement of functional groups to maximize favorable interactions (like hydrogen bonds or hydrophobic contacts) and avoid unfavorable steric clashes, thereby enhancing efficacy. nih.gov

Strategies for Mitigating Undesired Interactions or Off-Target Effects

A crucial aspect of lead optimization is improving a compound's selectivity to minimize off-target effects. A molecule that binds to multiple targets can lead to unwanted side effects. Strategies to mitigate these interactions include:

Increasing Specificity through Targeted Modifications: By analyzing the differences in the binding pockets of the intended target versus off-targets, medicinal chemists can introduce modifications that favor binding to the desired target. For instance, adding a bulky group to a position where the intended target has a large hydrophobic pocket but an off-target has a smaller one can dramatically increase selectivity.

Eliminating Reactive Metabolites: Sometimes, undesired effects are caused not by the parent drug but by its metabolites. The metabolic fate of the molecule is studied, and if a "metabolic hotspot" (a part of the molecule prone to being chemically altered by enzymes) is identified that leads to a reactive or toxic species, that position is modified to block the metabolic pathway. For example, replacing a hydrogen atom with a fluorine atom at a site of oxidative metabolism can prevent the formation of unwanted metabolites.

Through the iterative application of these design, synthesis, and testing cycles, the initial properties of a lead compound like this compound can be systematically optimized to enhance its potential as a selective and effective therapeutic agent. nih.gov

Analytical Methodologies for Research and Discovery of Indole Ethylamine Derivatives

Chromatographic Techniques for Compound Separation and Quantification in Research Matrices

Chromatography is an essential laboratory technique for the separation of mixtures. For indole-ethylamine derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography–Mass Spectrometry (GC/MS) are two of the most frequently employed methods, each with specific applications based on the analyte's properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide. It is extensively used for both determining the purity of a synthesized compound and for quantifying its concentration in various samples.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole (B1671886) derivatives. nih.gov In this setup, a non-polar stationary phase (typically a C8 or C18 silica-based column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time—usually by increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water—is often employed to achieve optimal separation of a wide range of compounds in a single analysis. nih.govmdpi.com

For purity analysis, the sample is injected into the HPLC system, and the detector measures the signal of the compound as it elutes from the column. The result is a chromatogram showing peaks corresponding to the main compound and any impurities. The purity is typically calculated based on the relative peak area of the main compound compared to the total area of all peaks. chemrevlett.com

Quantitative analysis relies on creating a calibration curve from a series of standards of known concentrations. mdpi.com By comparing the peak area of the analyte in an unknown sample to the calibration curve, its concentration can be accurately determined. Detection is commonly performed using a photodiode array (PDA) or UV detector, leveraging the strong ultraviolet absorbance of the indole ring, typically around 280 nm. mdpi.com

Table 1: Typical HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 or C8, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle size | Stationary phase for reversed-phase separation. Smaller particles offer higher efficiency. hplc.euthermofisher.com |

| Mobile Phase | Acetonitrile or Methanol and Water (with 0.1% Formic or Acetic Acid) | Eluent to carry the sample through the column. Acid modifier improves peak shape. mdpi.comsielc.com |

| Elution Mode | Gradient | Varies mobile phase composition to effectively separate compounds with different polarities. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV/PDA at 280 nm | The indole moiety has a characteristic UV absorbance, allowing for sensitive detection. mdpi.com |

| Column Temp. | 25 - 45 °C | Temperature can affect separation selectivity and viscosity of the mobile phase. mdpi.com |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com While this compound may have limited volatility due to its molecular weight and polar functional groups, GC/MS analysis can be performed, often following a derivatization step. Derivatization, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts polar N-H and O-H groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amides, making the analyte more amenable to GC analysis. foodb.ca

In a typical GC/MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. mdpi.com The column, often coated with a stationary phase like 5%-phenyl-95%-dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. foodb.ca As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular "fingerprint" that can be compared against spectral libraries, such as the NIST library, for confident identification. jocpr.comnist.gov

Table 2: General GC/MS Parameters for Analysis of Derivatized Indoles

| Parameter | Typical Value/Condition | Purpose |

| Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms), 30 m length, 0.25 mm ID | Standard, non-polar column for separation of a wide range of organic molecules. foodb.ca |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to move the sample through the column. mdpi.com |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C at 10°C/min) | Ramping the temperature allows for the separation of compounds with a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. |

| MS Detector | Quadrupole or Ion Trap | Mass analyzer to separate ions and generate the mass spectrum. |

Advanced Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research

While standard HPLC and GC/MS are excellent for routine analysis, research into novel compounds requires more sophisticated techniques for unambiguous structural confirmation and the identification of unknown metabolites. Advanced mass spectrometry platforms, particularly when coupled with ultra-high performance liquid chromatography, provide exceptional sensitivity and specificity.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC, resulting in significantly faster analysis times and superior separation efficiency. hplc.eu When coupled with a High-Resolution Mass Spectrometer (HR-MS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, it becomes an exceptionally powerful tool for structural elucidation.

The primary advantage of HR-MS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 parts per million, ppm). This precise mass measurement allows for the confident determination of a compound's elemental formula. For this compound (C12H14N2O), this capability can distinguish it from other molecules that might have the same nominal mass but a different elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of a selected parent ion. The resulting product ion spectrum provides detailed structural information, helping to confirm the identity of the compound or elucidate the structure of an unknown metabolite by identifying characteristic fragments of the indole-ethylamine core. researchgate.net

Table 3: Example Data from a Hypothetical UHPLC-HR-MS Analysis

| Parameter | Value | Significance |

| Analyte | This compound | Target compound for analysis. |

| Elemental Formula | C12H14N2O | The chemical formula of the analyte. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Forms the protonated molecule [M+H]+. |

| Theoretical Mass [M+H]+ | 203.11844 u | The exact calculated mass of the protonated molecule. |

| Measured Mass [M+H]+ | 203.11821 u | The mass measured by the HR-MS instrument. |

| Mass Error | -1.13 ppm | The difference between theoretical and measured mass, well within the acceptable range for confident identification. |

For highly sensitive and selective quantification, particularly in complex biological matrices like plasma or urine, Ultra-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UPLC-QqQ-MS/MS) is the gold standard. mdpi.com This technique operates in a mode called Multiple Reaction Monitoring (MRM).

In MRM, the first quadrupole (Q1) is set to isolate a specific parent ion (e.g., the [M+H]+ ion of the target compound). This isolated ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to detect only one or more specific, characteristic fragment ions. mdpi.com This two-stage mass filtering process is extremely selective, effectively eliminating background noise and matrix interferences, which results in outstanding sensitivity and accuracy for quantification. This method is crucial for studying the pharmacokinetics and metabolism of research compounds. mdpi.com

Table 4: Hypothetical MRM Transitions for Targeted Quantification

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Application |

| This compound | 203.1 | 144.1 | Quantifier ion, representing the stable indole-ethyl fragment. |

| This compound | 203.1 | 115.1 | Qualifier ion, used for confirmation of identity. |

| Hypothetical Hydroxylated Metabolite | 219.1 | 160.1 | Targeted quantification of a potential metabolite. |

Hyphenated Techniques and Automation in Research Laboratory Settings

The techniques described above are all examples of "hyphenated techniques," where a powerful separation method (like GC or HPLC) is directly coupled with a sensitive detection method (like MS). The combination of HPLC-MS is particularly versatile for the analysis of indole-ethylamine derivatives and their metabolites. mdpi.commdpi.com

In modern research and discovery laboratories, automation is key to increasing throughput and ensuring reproducibility. Automated systems, including autosamplers that can handle hundreds of samples without supervision, robotic sample preparation stations for procedures like solid-phase extraction (SPE), and sophisticated software for data acquisition and processing, are integral to the workflow. This automation allows for the rapid screening of synthetic libraries, high-throughput analysis of metabolic stability assays, and efficient processing of large sample sets from research studies, accelerating the discovery and development process for novel compounds.

Q & A

Q. What are the standard synthetic routes for N-(2-(1H-Indol-3-yl)ethyl)-N-methylformamide?

The compound is synthesized via a two-step process:

- Step 1 : Reduction of ethyl (2-(1H-indol-3-yl)ethyl)carbamate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield a crude amino-alcohol intermediate .

- Step 2 : Formylation of the intermediate using N-formylbenzotriazole in THF, followed by purification via column chromatography (gradient elution with EtOAc/hexanes and MeOH/EtOAc) to achieve an 84% yield over both steps . Alternative routes involve nitro-olefin intermediates and formylation under reflux conditions .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR confirm the indole core, methyl group, and formamide linkage. For example, the indole NH proton appears as a singlet near δ 10.5 ppm, while the formyl proton resonates at δ 8.1–8.3 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with retention times compared against standards .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 217.1218 for C₁₂H₁₅N₂O) .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel columns with gradient elution (e.g., 60–100% EtOAc in hexanes) are standard .

- Recrystallization : Ethyl acetate or dichloromethane/hexane mixtures yield crystalline products .

- Solvent Partitioning : Aqueous work-ups with DCM or EtOAC remove polar impurities .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Side-Chain Alterations : Replacing the methyl group with bulkier substituents (e.g., isopropyl) can enhance binding to enzymes like indolethylamine-N-methyltransferase (INMT), as seen in studies on analogs such as PDAT and PAT .

- Indole Core Modifications : Introducing electron-withdrawing groups (e.g., halogens) at the indole 5-position increases metabolic stability, while methoxy groups improve membrane permeability .

- Formamide Replacement : Substituting the formamide with acetyl or sulfonamide groups alters selectivity in receptor binding assays .

Q. What in vitro models are used to evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : INMT activity is measured via radiometric assays using [³H]-methyl-S-adenosylmethionine as a cofactor .

- Cytotoxicity Screening : Human colon cancer cells (e.g., HCT-116) are treated with the compound, and viability is assessed via MTT or resazurin assays .

- Receptor Binding Studies : Radiolabeled analogs (e.g., ⁵-HT₂A ligands) compete with serotonin receptors in membrane preparations .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Comparative Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in cell culture media .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile conflicting SAR data .

Q. What strategies optimize synthetic yield and purity for large-scale production?

- Catalyst Screening : Transition metals (e.g., Pd/C) improve nitro-olefin reduction efficiency .

- Solvent Optimization : Replace THF with dimethylacetamide (DMA) to enhance formylation kinetics .

- Continuous Flow Reactors : Minimize batch variability and improve scalability for intermediates .

Q. What are the metabolic pathways of this compound in biological systems?

- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the indole ring to form hydroxylated derivatives, as observed in liver microsome assays .

- Phase II Metabolism : Glucuronidation at the formamide nitrogen increases aqueous solubility for renal excretion .

- Enzymatic Methylation : INMT transfers methyl groups to the indole nitrogen, generating bioactive metabolites like N,N-dimethyltryptamine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.